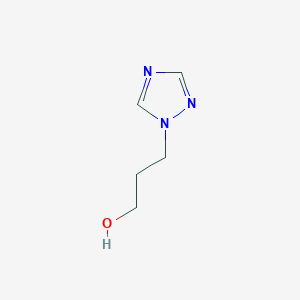

3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Description

Significance of 1,2,4-Triazole-Containing Compounds in Modern Chemistry

The 1,2,4-triazole (B32235) nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. imist.ma This structural feature is a cornerstone in the development of a wide array of therapeutic agents due to its diverse pharmacological activities. imist.majaper.in Compounds incorporating the 1,2,4-triazole scaffold have demonstrated a broad spectrum of biological effects, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. imist.maresearchgate.net

The metabolic stability of the triazole ring and its capacity to act as both a hydrogen bond donor and acceptor contribute to its prevalence in medicinal chemistry. researchgate.net This allows for favorable interactions with biological targets. A number of successful drugs, such as the antifungal agents Fluconazole (B54011) and Itraconazole (B105839), and the antiviral drug Ribavirin, feature the 1,2,4-triazole core, highlighting its importance in pharmaceutical development. japer.inresearchgate.net Beyond medicine, 1,2,4-triazole derivatives also find applications in agrochemicals and materials science. japer.inijprajournal.com

Overview of Propanol (B110389) Scaffolds in Organic Synthesis and Medicinal Chemistry

In drug design, the propanol scaffold can serve to connect different pharmacophoric groups, optimizing their orientation for interaction with a biological target. nih.gov For instance, eugenol, a phenylpropanoid, and its derivatives, which contain a propanol-related backbone, have shown a range of biological activities. researchgate.net The adaptability of the propanol scaffold allows for the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs. nih.gov

Rationale for Investigating 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol Derivatives

The investigation into derivatives of this compound is driven by the synergistic potential of combining the proven biological activity of the 1,2,4-triazole ring with the versatile propanol linker. This scaffold serves as an intermediate in the synthesis of more complex molecules, such as triazole antifungal agents. google.com By modifying the propanol hydroxyl group or by introducing substituents onto the triazole ring, researchers can systematically explore the structure-activity relationships of these compounds.

For example, derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols have been designed and synthesized as analogues of fluconazole, showing promising antifungal activities. researchgate.net Furthermore, N-propananilide derivatives bearing a 1,2,4-triazole ring, synthesized from this compound precursors, have been evaluated for their neuroprotective potential. turkjps.orgnih.gov These studies underscore the value of the this compound scaffold as a platform for the development of new bioactive compounds.

Detailed Research Findings

The synthesis of this compound and its derivatives has been approached through various synthetic routes. One common method involves the reaction of 1,2,4-triazole with a suitable three-carbon synthon containing a protected or masked hydroxyl group, followed by deprotection. For instance, the reaction of the sodium salt of 1,2,4-triazole with a halo-propanol derivative can yield the desired product.

The biological evaluation of derivatives has revealed a range of activities, as highlighted in the interactive data table below.

Interactive Data Table: Biological Activities of this compound Derivatives

| Derivative Name | Target/Activity | Research Findings |

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols | Antifungal (human pathogenic fungi) | All tested compounds exhibited excellent, broad-spectrum antifungal activities in vitro. researchgate.net |

| N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide | Neuroprotective (AChE inhibition) | Showed the most potent activity among the synthesized derivatives with 86.2% inhibition at 300 µM. turkjps.orgnih.gov |

| 1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-one | Intermediate for Antifungal Agents | Serves as a key intermediate in the synthesis of triazole-based antifungal drugs. google.com |

| 5-(5-nitro-2-furyl)-1,2,4-triazole derivatives | Antibacterial (urinary tract) | Many derivatives showed higher antibacterial activity than nitrofurantoin, especially against gram-negative bacteria. japer.in |

| 3-amino-1,2,4-triazole derivatives | Anticancer | The 3-bromophenylamino moiety in position 3 of the triazole showed a beneficial effect on several cancer cell lines. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c9-3-1-2-8-5-6-4-7-8/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIXOVUEWNCJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405681 | |

| Record name | 3-(1,2,4-triazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84497-70-1 | |

| Record name | 1H-1,2,4-Triazole-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84497-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,2,4-triazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1h 1,2,4 Triazol 1 Yl Propan 1 Ol and Its Derivatives

Classical Synthetic Approaches for 1,2,4-Triazolylpropanols

Classical synthetic routes to 1,2,4-triazolylpropanols often rely on fundamental organic transformations. These methods are well-established and provide reliable access to the target compounds through nucleophilic substitution, reduction of carbonyl precursors, epoxide ring-opening, and Michael addition strategies.

Nucleophilic Substitution Reactions Involving 1H-1,2,4-Triazole

One of the most direct methods for the formation of the C-N bond between the propanol (B110389) backbone and the triazole ring is through nucleophilic substitution. In this approach, 1H-1,2,4-triazole, or its corresponding anion, acts as a nucleophile, displacing a leaving group on a three-carbon electrophile.

The alkylation of 1H-1,2,4-triazole with alkyl halides in the presence of a base is a common strategy. researchgate.net This reaction can lead to a mixture of N1 and N4-alkylated isomers, with the N1-isomer often being the major product. researchgate.net For the synthesis of 3-(1H-1,2,4-triazol-1-yl)propan-1-ol, a suitable electrophile would be a 3-halopropan-1-ol, such as 3-bromopropan-1-ol. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃). researchgate.net The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, can enhance the reaction rate and yield. researchgate.net

A general scheme for this reaction is presented below:

Reaction Scheme: 1H-1,2,4-triazole + 3-Halopropan-1-ol → this compound + Halide Salt

The choice of base can influence the regioselectivity of the alkylation. Stronger bases like sodium hydride (NaH) can be used to deprotonate the triazole completely, forming the triazolide anion, which then acts as the nucleophile.

| Electrophile | Base | Solvent | Outcome |

| 3-Bromopropan-1-ol | K₂CO₃ | DMF | Formation of this compound |

| 3-Chloropropan-1-ol | NaH | THF | Formation of this compound |

Reductive Transformations of Carbonyl Precursors to 1,2,4-Triazolylpropanols

Another classical approach involves the reduction of a carbonyl group in a precursor molecule that already contains the 1,2,4-triazole (B32235) moiety. This two-step process first involves the synthesis of a 1,2,4-triazolylpropanone or a related carbonyl compound, followed by its reduction to the corresponding alcohol.

For instance, 3-(1H-1,2,4-triazol-1-yl)propanal or 1-(1H-1,2,4-triazol-1-yl)propan-2-one can be reduced to this compound. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity for aldehydes and ketones. chemguide.co.uk The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). chemguide.co.uk

A study on the reduction of 1,2,3-triazole diesters demonstrated that NaBH₄ can selectively reduce ester groups, although this often requires more forcing conditions than the reduction of ketones. semanticscholar.orgnih.gov The reduction of a ketone precursor to the target alcohol is generally a high-yielding and straightforward reaction. chemguide.co.ukmasterorganicchemistry.com

General Reaction: 3-(1H-1,2,4-Triazol-1-yl)propanone + [H] → this compound

| Carbonyl Precursor | Reducing Agent | Solvent | Product |

| 3-(1H-1,2,4-Triazol-1-yl)propanal | NaBH₄ | Methanol | This compound |

| 1-(1H-1,2,4-Triazol-1-yl)propan-2-one | NaBH₄ | Ethanol | 1-(1H-1,2,4-Triazol-1-yl)propan-2-ol |

Ring-Opening Reactions of Epoxide Intermediates with 1,2,4-Triazole

The ring-opening of epoxides with nucleophiles is a powerful and stereospecific method for the synthesis of β-functionalized alcohols. In this context, 1H-1,2,4-triazole serves as the nucleophile that attacks and opens the epoxide ring. This strategy is notably employed in the synthesis of the widely used antifungal drug fluconazole (B54011) and its analogues. nih.govmdpi.com

The reaction of 1H-1,2,4-triazole with a suitable epoxide, such as 2-(chloromethyl)oxirane or glycidol (B123203), can yield the desired 1,2,4-triazolylpropanol derivative. The regioselectivity of the ring-opening depends on the reaction conditions. Under basic or neutral conditions, the reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. mdpi.com Under acidic conditions, the reaction has more Sₙ1 character, and the nucleophile may attack the more substituted carbon. mdpi.com

For example, the reaction of 1H-1,2,4-triazole with an epoxide precursor is a key step in the synthesis of many triazole-based antifungal agents. nih.govacs.org The reaction can be carried out by heating the epoxide with 1,2,4-triazole, sometimes in the presence of a base like potassium carbonate. acs.org

| Epoxide Reactant | Nucleophile | Conditions | Major Product |

| 2-(2,4-Difluorophenyl)oxiran-2-ylmethyl)-1H-1,2,4-triazole | Amines (as nucleophiles) | CAL-B Lipase, THF | Optically enriched fluconazole analogues. nih.gov |

| Oxirane intermediate | 1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea | K₂CO₃, Acetonitrile, Reflux | Fluconazole analogues. acs.org |

| 1-[2-(2,4-Difluorophenyl)-oxiranylmethyl]-1H- nih.govnih.govic.ac.uk-triazole | Alkylamines | Heat, THF | Racemic fluconazole analogues. nih.gov |

Michael Addition Strategies for β-Azolyl Ketones Precursors

The Michael addition, or conjugate addition, of 1,2,4-triazole to an α,β-unsaturated carbonyl compound provides an efficient route to β-azolyl ketones. These ketones can then be subsequently reduced to the corresponding 1,2,4-triazolylpropanols.

This strategy involves the reaction of 1H-1,2,4-triazole with an α,β-unsaturated aldehyde or ketone, such as acrolein or methyl vinyl ketone. The reaction is often catalyzed by a base. researchgate.net A catalyst- and base-free aza-Michael addition of 1,2,4-triazoles to functionalized 2-aryl-3-nitro-2H-chromenes has also been reported, demonstrating the versatility of this approach. researchgate.net

Following the Michael addition to form the β-triazolyl ketone, a reduction step, as described in section 2.1.2, is performed to yield the final propanol derivative. For instance, the reaction of 1H-1,2,4-triazole with 2-butenal, followed by reduction with sodium borohydride, has been used to prepare antifungal benzoate (B1203000) 1,2,4-triazoles. researchgate.net

| Michael Acceptor | Catalyst/Conditions | Intermediate | Final Product after Reduction |

| 2-Aryl-3-nitro-2H-chromenes | Catalyst- and base-free | Substituted 1,2,4-triazole-based 3-nitrochromanes | Corresponding alcohol (hypothetical) |

| 2-Butenal | Benzoic acid | 3-(1H-1,2,4-Triazol-1-yl)butanal | 3-(1H-1,2,4-Triazol-1-yl)butan-1-ol |

| Dimethyl 2-benzylidenemalonate | Cs₂CO₃ | Dimethyl 2-(benzyl(1H-1,2,4-triazol-1-yl)methyl)malonate | Corresponding diol (hypothetical). nih.gov |

Advanced Synthetic Techniques for 1,2,4-Triazolylpropanol Synthesis

Modern synthetic chemistry offers more sophisticated methods for the construction of 1,2,4-triazolylpropanols, often focusing on improving efficiency, selectivity, and sustainability. Catalytic protocols for C-N bond formation are at the forefront of these advanced techniques.

Catalytic Protocols for C-N Bond Formation

Catalytic methods for the formation of the C-N bond between the triazole ring and the propanol side chain offer advantages such as milder reaction conditions and higher selectivity. These can include transition metal-catalyzed cross-coupling reactions or organocatalytic approaches.

While direct catalytic N-alkylation of 1,2,4-triazole with an alcohol is challenging, related catalytic methods are well-documented for the synthesis of N-substituted triazoles. For example, Suzuki cross-coupling reactions have been used to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives, demonstrating the utility of palladium catalysis in modifying triazole structures. nih.gov

More directly relevant is the development of catalytic systems for the alkylation of N-heterocycles. The use of a chiral phosphoric acid catalyst has been shown to enable the atroposelective synthesis of N-aryl 1,2,4-triazoles through a cyclodehydration reaction. nih.gov While this specific example leads to an N-aryl derivative, it highlights the potential of organocatalysis to achieve highly selective C-N bond formations.

Furthermore, the synthesis of 1,2,4-triazoles can be achieved through various catalytic methods, which can then be followed by functionalization to introduce the propanol side chain. For instance, copper-catalyzed reactions are widely used for the synthesis of the triazole ring itself. organic-chemistry.org A fully deuterated triazole ring in fluconazole was achieved using a RuNp@PVP catalyst, showcasing the use of catalysis for isotopic labeling. nih.gov

| Catalytic Method | Catalyst | Substrates | Product Type |

| Atroposelective cyclodehydration | Chiral Phosphoric Acid | Prochiral precursors | Atropisomeric N-aryl 1,2,4-triazoles. nih.gov |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | Bromine-containing 4-alkyl-4H-1,2,4-triazoles and boronic acids | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. nih.gov |

| H/D Isotope Exchange | RuNp@PVP | Fluconazole | Deuterated fluconazole. nih.gov |

Microwave-Assisted Synthesis of Triazolylpropanol Derivatives

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.org.za This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of 1,2,4-triazole. scielo.org.zanih.gov In the context of triazolylpropanol derivatives, microwave irradiation facilitates key reaction steps, such as cycloadditions and condensations, providing a rapid and efficient route to these structures.

The synthesis of molecules containing a 1,2,4-triazole ring can be considerably expedited using microwave activation. For instance, the cyclization of intermediates, a common step in forming the triazole core, is often enhanced. While direct synthesis of this compound using this method is not extensively detailed in the provided literature, analogous syntheses of other triazole derivatives highlight the potential of this technique. For example, the one-pot condensation of compounds to form pyrazolo[3,4-b]pyridine derivatives has been achieved in good to excellent yields under microwave irradiation in aqueous media. rsc.org Similarly, the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole has been efficiently performed using microwave irradiation for the cyclization step. nih.gov

A notable application is the copper-catalyzed three-component reaction to produce complex triazole derivatives. nih.gov In a specific example, the reaction of an acetylene (B1199291) with a phenylazide, catalyzed by copper, to form a 1,2,3-triazole derivative was significantly accelerated by microwave heating, reducing the reaction time from 12 hours to just 15 minutes and achieving a 95% yield. nih.gov This demonstrates the power of microwave assistance in click chemistry, a versatile tool for creating triazole linkages. nih.gov The benefits of this approach include not only speed but also improved yields and the potential for developing more environmentally friendly protocols by reducing energy consumption and reaction times. scielo.org.zanih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Triazole Derivative This table is illustrative, based on findings for analogous triazole syntheses.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 12 hours | 91 | nih.gov |

| Microwave Irradiation | 15 minutes | 95 | nih.gov |

Convergent Synthesis Strategies

A typical convergent route to a triazolylpropanol derivative might involve two key fragments: the 1,2,4-triazole ring and the propanol side chain. The 1,2,4-triazole can be pre-functionalized, while the propanol unit is prepared with a suitable leaving group or functional group for coupling. The final step involves linking these two building blocks. For example, a pre-formed 1,2,4-triazole can be alkylated with a 3-halopropanol derivative. chemrxiv.org

This modularity is a significant advantage, allowing for the rapid generation of a library of derivatives by varying either the triazole component or the side chain. chemrxiv.orgresearchgate.net For instance, different substituents can be introduced onto the triazole ring before the coupling step, or the propanol chain can be modified to include other functional groups. This approach has been successfully used in the synthesis of peptide-1,2,3-triazole derivatives, where the convergent design provided rapid and straightforward access to the target inhibitor structures. nih.gov The final coupling is often achieved via reactions like click chemistry or nucleophilic substitution, which are generally high-yielding and produce few byproducts. nih.gov

Catalyst Systems in 1,2,4-Triazolylpropanol Synthesis

The synthesis of 1,2,4-triazole derivatives, including triazolylpropanol compounds, often relies on catalytic systems to ensure efficiency, high yields, and control over the reaction's regioselectivity. Various catalysts, from transition metals to ionic liquids and simple bases, play a crucial role in the key bond-forming steps.

Transition Metal Catalysis (e.g., Copper-Catalyzed Cycloaddition)

Transition metals, particularly copper, are widely employed in the synthesis of triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for constructing 1,4-disubstituted 1,2,3-triazole rings with exceptional regioselectivity and high yields. nih.govacs.orgyoutube.com While this method directly produces the 1,2,3-triazole isomer, copper catalysts are also instrumental in synthesizing the 1,2,4-triazole scaffold.

Copper catalysts can facilitate the oxidative coupling of amidines to form 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.org These reactions often use readily available copper salts and an oxidant like air (O2), presenting an inexpensive and scalable method. organic-chemistry.orgfrontiersin.org For instance, a system using a copper catalyst with K3PO4 as the base and O2 as the oxidant has proven effective. organic-chemistry.org Furthermore, the choice of metal catalyst can direct the regioselectivity of the reaction. In the cycloaddition of aryl diazonium salts and isocyanides, a copper(II) catalyst selectively yields 1,5-disubstituted 1,2,4-triazoles, whereas a silver(I) catalyst produces the 1,3-disubstituted isomer. organic-chemistry.orgfrontiersin.orgnih.gov This catalytic control is vital for accessing specific triazole isomers required for various applications.

Ionic Liquid Catalysis and Sustainable Methodologies

In the drive towards greener and more sustainable chemical processes, ionic liquids (ILs) have gained attention as alternative solvents and catalysts for organic synthesis. rsc.org Their unique properties, such as low vapor pressure, thermal stability, and recyclability, make them attractive for synthesizing triazole derivatives. rsc.orgresearchgate.net

Ionic liquids can act as both the solvent and the catalyst in the alkylation of 1,2,4-triazole. For example, using an ionic liquid like hexylpyridinium bromide in conjunction with a base such as potassium carbonate under microwave conditions has been shown to produce 1-alkyl-1,2,4-triazole derivatives in excellent yields. researchgate.net This base-ionic liquid combination can often be recycled multiple times, enhancing the sustainability of the process. researchgate.net The use of ILs can improve reactivity and selectivity in the synthesis of 1,2,3-triazoles. rsc.org Furthermore, the development of metal-free processes, often conducted under continuous-flow conditions, represents another leap in sustainable synthesis. chemrxiv.orgrsc.orgchemrxiv.org These methods are atom-economical, highly selective, and environmentally benign by avoiding chromatographic purification and the isolation of potentially hazardous intermediates. rsc.orgchemrxiv.org

Table 2: Examples of Sustainable Synthesis Methods for Triazoles

| Method | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | K2CO3 / Hexylpyridinium Bromide (IL) | Recyclable catalyst/solvent system, high yields | researchgate.net |

| Triazole Ring Formation | Metal-free, Continuous-Flow | Atom economical, highly selective, avoids isolation of intermediates | rsc.orgchemrxiv.org |

| CuAAC | Ionic Liquids | Enhanced reactivity and selectivity, recyclable media | rsc.org |

Base-Mediated Alkylation Reactions

A fundamental and widely used method for synthesizing N-substituted triazoles, including this compound, is the direct alkylation of the 1,2,4-triazole ring. This reaction is typically mediated by a base, which deprotonates the N-H of the triazole, generating a triazolide anion that then acts as a nucleophile.

The choice of base can influence the reaction's efficiency and regioselectivity. Common bases include potassium carbonate, sodium hydride, and organic bases like 1,8-Diazabicycloundec-7-ene (DBU). researchgate.net The use of DBU has been reported as a convenient and high-yielding method for the synthesis of 1-substituted-1,2,4-triazoles. researchgate.net A rapid and efficient base-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has also been developed through the annulation of nitriles with hydrazines, a process that tolerates various functional groups. rsc.org In the synthesis of this compound, reacting 1,2,4-triazole with a 3-halopropanol or propan-1,3-diol derivative under basic conditions is a direct route to the desired product. The reaction of 1H-1,2,4-triazole with propananilide intermediates in the presence of a base like potassium carbonate in dimethylformamide (DMF) has been used to synthesize related N-propanamide derivatives. nih.gov

Regioselectivity and Stereoselectivity in 1,2,4-Triazolylpropanol Synthesis

Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing substituted heterocycles like this compound, as different isomers can have distinct properties.

Regioselectivity in the synthesis of 1,2,4-triazoles primarily concerns the position of substitution on the triazole ring. The 1,2,4-triazole ring has two potential sites for N-alkylation: N1 and N4. The alkylation of 1,2,4-triazole often results in a mixture of 1-substituted and 4-substituted isomers. researchgate.net However, the reaction conditions, including the choice of catalyst and base, can significantly influence the isomeric ratio. For instance, in the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides, a consistent regioselectivity of 90:10 in favor of the 1-alkylated isomer was observed across a variety of bases. researchgate.net In catalytic systems, the choice of metal can dictate the outcome. As mentioned earlier, Cu(II) catalysis can favor the formation of 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis selectively yields 1,3-disubstituted products, demonstrating excellent regiocontrol. organic-chemistry.orgnih.gov

Stereoselectivity becomes relevant when chiral centers are present in the molecule, such as in derivatives of this compound where the propanol backbone might be substituted. While the synthesis of the parent compound does not involve a chiral center, the synthesis of its derivatives may require stereoselective methods. For example, electrophilic heterocyclization reactions used to form fused triazole systems can exhibit stereoselectivity depending on the reagent used. researchgate.net In the synthesis of chiral amino acid derivatives containing a 1,2,4-triazole moiety, stereocontrol is paramount and can be achieved by starting with chiral precursors and employing reactions that proceed with high fidelity. researchgate.net Asymmetric alkylation reactions using ionic liquid-supported chiral auxiliaries have also been developed, showcasing a method to control stereochemistry during the formation of C-C bonds adjacent to a nitrogen heterocycle system. nih.gov

Synthetic Efficiency and Green Chemistry Metrics in 1,2,4-Triazolylpropanol Production

The production of specialty chemicals such as this compound is increasingly scrutinized through the lens of green chemistry. This approach emphasizes the need for synthetic routes that are not only efficient in terms of yield but also environmentally benign. Key metrics used to evaluate the "greenness" of a chemical process include synthetic efficiency (yield), atom economy, and the Environmental Factor (E-factor). While detailed process data for the direct synthesis of this compound is not extensively published in open literature, the principles of green chemistry can be effectively illustrated by examining the synthesis of its precursors and closely related derivatives.

Modern synthetic strategies for 1,2,4-triazole derivatives focus on improving efficiency and sustainability. nih.gov Methods such as microwave-assisted synthesis and the use of continuous-flow reactors are being employed to enhance reaction rates, improve yields, and reduce waste. acsgcipr.orgrsc.org For instance, a metal-free, one-pot method for producing a substituted 1,2,4-triazole under flow conditions has been reported as being atom economical and highly selective. rsc.org Similarly, the use of ultrasound has been shown to produce 1,2,3-triazole derivatives with better yields compared to conventional methods. nih.gov

Research on analogous compounds provides insight into the potential yields for such reactions. For example, the synthesis of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-ol hydrochloride from its oxazoline (B21484) precursor via acid-reflux demonstrated a high yield of 97%. nih.gov The synthesis of other substituted 1,2,4-triazoles has also been reported with yields ranging from good to excellent (71% to 96%). isres.org These high yields are crucial for minimizing the formation of side products and reducing the downstream costs associated with purification.

Table 1: Illustrative Synthetic Yields for 1,2,4-Triazole Derivatives

| Product | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|

| 2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-ol hydrochloride | Acid-reflux of oxazoline precursor | 97% | nih.gov |

| Substituted 1,2,4-triazole rings | Oxidative cyclization of hydrazones | 71-96% | isres.org |

| 3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one | Microwave-assisted reaction | 73-81% | nih.gov |

Beyond simple percentage yield, green chemistry metrics provide a more holistic assessment of a reaction's efficiency. Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor quantifies the amount of waste generated per kilogram of product. rsc.org An ideal reaction has an atom economy of 100% and an E-factor of 0.

Table 2: Green Chemistry Metrics for a Representative 1,2,4-Triazole Synthesis Step

| Metric | Formula | Example Calculation | Result |

|---|---|---|---|

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | For the synthesis of a simple triazole thione from thiophene-2-carbohydrazide (B147627) and phenyl isothiocyanate: Product (4-phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, MW ≈ 275.38). Reactants (Thiophene-2-carbohydrazide, MW ≈ 142.19 + Phenyl isothiocyanate, MW ≈ 135.19). AE = (275.38 / (142.19 + 135.19)) x 100. | ~99% (before considering by-products from cyclization) |

| E-Factor | Total Waste (kg) / Product (kg) | Assuming a 90% yield for the above reaction to produce 1 kg of product. Reactants used = (1/0.90) * ( (142.19 + 135.19) / 275.38 ) ≈ 1.12 kg. Waste = 1.12 kg (reactants) - 1 kg (product) = 0.12 kg. E-Factor = 0.12 / 1. | 0.12 |

Note: The above calculation is illustrative for a precursor synthesis step, as detailed process data for this compound is not available. The actual E-factor would also include waste from solvents, catalysts, and workup procedures, which typically increases the value significantly.

Another important metric, particularly in the pharmaceutical industry, is the Process Mass Intensity (PMI) , which is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. acsgcipr.orgacsgcipr.org A lower PMI indicates a more sustainable and efficient process. Efforts to reduce PMI in the production of triazole-based active pharmaceutical ingredients involve optimizing solvent use, employing catalytic rather than stoichiometric reagents, and developing one-pot or continuous-flow processes. rsc.org The adoption of these green chemistry principles is essential for the sustainable production of 1,2,4-triazolylpropanols and their derivatives.

Chemical Reactivity and Derivatization of 3 1h 1,2,4 Triazol 1 Yl Propan 1 Ol

Reactions at the Hydroxyl Group of 1,2,4-Triazolylpropanols

The primary alcohol functionality of 3-(1H-1,2,4-triazol-1-yl)propan-1-ol is a key site for derivatization, enabling transformations into various functional groups.

Oxidation to Carbonyl Compounds

The primary alcohol group can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of this compound can lead to the formation of 3-(1H-1,2,4-triazol-1-yl)propanoic acid nih.gov. Similarly, related triazolyl alcohols can be oxidized to their ketone counterparts, such as the formation of 1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-one from its corresponding propan-2-ol precursor google.com.

The direct α-hydroxylation of carbonyl compounds using molecular oxygen can be catalyzed by various metal complexes or proceed via a transition-metal-free autocatalytic process with a base like cesium carbonate thieme-connect.de. The reverse reaction, the reduction of a carbonyl group, can also be performed to yield an alcohol . The choice of oxidant is crucial; strong oxidizing agents like potassium permanganate (B83412) can cleave the molecule, while milder reagents are used to selectively produce aldehydes or ketones from alkenes through ozonolysis libretexts.org.

Table 1: Oxidation Reactions of Triazolylpropanol Derivatives

| Starting Material | Product | Reagents and Conditions | Reference |

|---|---|---|---|

| This compound | 3-(1H-1,2,4-Triazol-1-yl)propanoic acid | Standard oxidizing agents | nih.gov |

| 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | 1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-one | Standard oxidizing agents | google.com |

| General Carbonyl Compounds | α-Hydroxy Carbonyl Compounds | O₂, Cesium Carbonate, Triethyl Phosphite | thieme-connect.de |

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is a common strategy for modifying the physicochemical properties of the parent alcohol. Both chemical and enzymatic methods have been effectively employed for this purpose medcraveonline.commedcraveonline.com. For example, new aromatic and heterocyclic esters of structurally similar 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols have been successfully synthesized and shown to possess significant biological activity nih.gov. The synthesis can be catalyzed by enzymes such as Lipozyme in organic solvents or by using reagents like pyridine (B92270) with acetic anhydride (B1165640) medcraveonline.com.

Etherification, the formation of an ether linkage, can also be achieved at the hydroxyl position, typically under basic conditions followed by reaction with an alkyl halide. This further expands the range of derivatives accessible from this compound.

Table 2: Representative Esterification Reactions

| Alcohol Substrate | Acylating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ols | Aromatic/Heterocyclic Acid Chlorides | Not specified | Aryl/Heterocyclic Esters | nih.gov |

| Cinnamic Acid | Ethanol (B145695) | Lipozyme TLIM, Isooctane, 40°C | Ethyl Cinnamate | medcraveonline.com |

| Quercetin | Acetic Anhydride | Pyridine, Room Temperature | Quercetin Acetate (B1210297) Esters | medcraveonline.com |

| 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | Acetic Anhydride | Candida rugosa lipase, SC-CO₂ | Terpene Acetate Ester | medcraveonline.com |

Reactivity of the 1,2,4-Triazole (B32235) Ring in Triazolylpropanol Derivatives

The 1,2,4-triazole ring is an aromatic heterocycle that exhibits a distinct reactivity pattern governed by the electronic properties of its constituent nitrogen and carbon atoms.

Electrophilic and Nucleophilic Substitution Reactions

The 1,2,4-triazole ring is generally susceptible to both electrophilic and nucleophilic attacks. nih.govchemicalbook.com Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at the nitrogen positions. nih.govchemicalbook.com In the case of this compound, the N1 position is already substituted, so electrophilic attack, such as protonation or alkylation, would occur at the N4 position to form a triazolium salt. chemicalbook.com

Conversely, the carbon atoms of the 1H-1,2,4-triazole ring are electron-deficient (π-deficient), making them susceptible to nucleophilic substitution, which can proceed under mild conditions. chemicalbook.com This allows for the introduction of various nucleophiles onto the heterocyclic core.

Formation of N-substituted Triazole Derivatives

Further substitution on the nitrogen atoms of the triazole ring is a key derivatization strategy. The alkylation of 1H-1,2,4-triazole can be regioselective; for instance, using sodium ethoxide in ethanol as a base tends to direct alkylation to the N1 position, while other conditions can produce mixtures of N1 and N4 substituted products. chemicalbook.com Since this compound is already an N1-substituted triazole, further N-substitution reactions, such as alkylation or acylation, would primarily yield N4-substituted triazolium derivatives. Enzymatic methods have also been employed, for example, in the synthesis of 1,2,4-triazole-3-thione nucleosides, where glycosylation occurred at the N2 position when bulky substituents were present at C3 and C5. mdpi.com

Table 3: N-Alkylation of 1H-1,2,4-Triazole

| Reagent | Base/Solvent | Product(s) | Reference |

|---|---|---|---|

| Methyl sulfate | aq. NaOH | 1-methyl- and 4-methyl-1,2,4-triazole | chemicalbook.com |

| Ethyl chloroacetate | Sodium methoxide | N1-substituted product | chemicalbook.com |

| Dibromomethane | aq. NaOH / n-Bu₄NBr | bis(1,2,4-triazol-1-yl)methane | chemicalbook.com |

Side-Chain Modifications and Functionalization

The three-carbon chain connecting the hydroxyl group and the triazole ring provides another avenue for structural modification. While the saturated alkyl chain is relatively inert, it can be functionalized, often following an initial transformation of the hydroxyl group.

A common strategy involves converting the terminal alcohol into a better leaving group, such as a tosylate or a halide. This transformation facilitates subsequent nucleophilic substitution reactions at the C3 position of the propyl chain, allowing for the introduction of a wide array of functional groups (e.g., amines, azides, cyanides, thiols).

Alternatively, dehydration of the alcohol can introduce a double bond into the propyl chain, creating an alkene. This unsaturated intermediate can then undergo various addition reactions (e.g., halogenation, hydrohalogenation, epoxidation) to introduce further functionality. A related strategy has been used in the synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates, where the methylene (B1212753) unit adjacent to the triazole ring was successfully alkylated after being activated. nih.gov These approaches highlight the potential to create a diverse library of compounds by leveraging the reactivity of the side-chain. chemicalbook.commdpi.com

Transformation into Other Nitrogen-Containing Heterocycles (e.g., Propanamides)

The chemical structure of this compound, featuring both a reactive hydroxyl group and a triazole ring, allows for its derivatization into a variety of other nitrogen-containing compounds. A significant transformation pathway involves the conversion of the propanol (B110389) moiety into a propanamide, creating a new class of derivatives with potential applications in medicinal chemistry.

Research has demonstrated the synthesis of N-substituted 3-(1H-1,2,4-triazol-1-yl)propanamides through a multi-step process. nih.govturkjps.org While not starting directly from this compound, the synthesis of the core structure, 3-(1H-1,2,4-triazol-1-yl)propanoic acid, is a key intermediate step. This acid can then be coupled with various amines to yield the desired propanamides.

A general synthetic route involves the reaction of 1H-1,2,4-triazole with appropriate propanilide intermediates in a solvent such as dimethylformamide (DMF). nih.govturkjps.org For instance, the synthesis of N-aryl-3-(1H-1,2,4-triazol-1-yl)propanamides has been successfully achieved. nih.gov This transformation typically involves the initial preparation of an N-substituted-3-chloropropanamide, which then undergoes nucleophilic substitution with 1H-1,2,4-triazole to yield the final propanamide derivative.

The resulting N-substituted 3-(1H-1,2,4-triazol-1-yl)propanamides are a class of compounds that have been investigated for their biological activities. nih.gov The introduction of the amide linkage and the potential for a wide variety of substituents on the amide nitrogen allow for the creation of a diverse library of molecules based on the 3-(1H-1,2,4-triazol-1-yl)propan- moiety.

Detailed research findings have provided spectroscopic and physical data for a range of these synthesized propanamides, confirming their structures. nih.gov This data is crucial for the characterization of these novel nitrogen-containing heterocycles derived from the triazole propanol scaffold.

Table 1: Examples of Synthesized N-substituted 3-(1H-1,2,4-Triazol-1-yl)propanamides and their Characterization Data. nih.gov

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights (IR, NMR) |

| N-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | C₁₁H₁₁ClN₄O | 250.69 | 167 | IR (cm⁻¹): 3122 (NH), 1690 (amide I), 1540 (amide II); ¹H NMR (CDCl₃, 400 MHz): δ 2.82 (t, 2H), 4.42 (t, 2H), 6.86-7.53 (m, 4H, Ar-H), 7.76 (s, 1H, Tr-H), 8.06 (s, 1H, Tr-H), 9.47 (brs, 1H, NH) |

| N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | C₁₁H₁₁ClN₄O | 250.69 | 136 | IR (cm⁻¹): 3124 (NH), 1697 (amide I), 1547 (amide II); ¹H NMR (CDCl₃, 400 MHz): δ 2.95 (t, 2H), 4.57 (t, 2H), 7.26 (d, 2H), 7.38 (d, 2H), 7.62 (brs, 1H, NH), 7.95 (s, 1H, Tr-H), 8.16 (s, 1H, Tr-H) |

| N-(3-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | C₁₂H₁₄N₄O₂ | 246.27 | 152 | IR (cm⁻¹): 3114 (NH), 1675 (amide I), 1555 (amide II); ¹H NMR (CDCl₃, 400 MHz): δ 2.79 (t, 2H), 3.62 (s, 3H, OCH₃), 4.40 (t, 2H), 6.44-7.12 (m, 4H, Ar-H), 7.74 (s, 1H, Tr-H), 8.05 (s, 1H, Tr-H), 9.23 (brs, 1H, NH) |

Coordination Chemistry of 1,2,4 Triazolylpropanol Ligands

Design and Synthesis of 1,2,4-Triazole-Based Ligands with Alcohol Functionality

The design of 1,2,4-triazole-based ligands incorporating an alcohol functional group is a strategic approach in coordination chemistry. This design combines the potent coordinating ability of the triazole ring's nitrogen atoms with the additional functionality of a hydroxyl group. ijpca.orgnih.gov The triazole moiety, with its three nitrogen heteroatoms, is a fundamental building block for creating ligands that can act as monodentate, multidentate, or bridging units. ijpca.orgresearchgate.net The inclusion of an alcohol group, such as in 3-(1H-1,2,4-triazol-1-yl)propan-1-ol, introduces a potential O-donor site and the capacity for hydrogen bonding, which can influence the final architecture and properties of the resulting metal complexes. nih.gov

The synthesis of these specialized ligands can be achieved through several established organic chemistry pathways. For instance, a common method for creating N-alkylated triazoles involves the reaction of a triazole salt with an appropriate alkyl halide. A related compound, 3-(1,2,4-triazol-1-yl)propane-1,2-diol, has been synthesized by reacting 1,2,4-triazole (B32235) with glycidol (B123203) or through the oxidation of an N-allyl-1,2,4-triazole intermediate. rasayanjournal.co.in The synthesis of N-propananilide derivatives bearing a 1,2,4-triazole ring has been accomplished by reacting 1H-1,2,4-triazole with propananilide intermediates in dimethylformamide. nih.gov These synthetic strategies allow for the creation of a library of functionalized triazole ligands tailored for specific applications in materials science and catalysis. ijpca.orgresearchgate.net

Table 1: Selected Synthesis Methods for Functionalized 1,2,4-Triazoles

| Target Compound/Derivative | Reactants | Key Reaction Type | Reference |

|---|---|---|---|

| 3-(1,2,4-triazol-1-yl)propane-1,2-diol | 1,2,4-triazole and glycidol | Condensation | rasayanjournal.co.in |

| 3-(1,2,4-triazol-1-yl)propane-1,2-diol | N-allyl-1,2,4-triazole and potassium permanganate (B83412) | Oxidation (Wagner reaction) | rasayanjournal.co.in |

| 3-(1H-1,2,4-triazol-1-yl)-N-propananilide derivatives | 1H-1,2,4-triazole and propananilide intermediates | Nucleophilic substitution | nih.gov |

| Pyridine (B92270) linked 1,2,4-triazole-3-thiol | Potassium-3-pyridyl-dithiocarbazate and ammonia | Cyclization | ijpca.org |

Coordination Modes of 1,2,4-Triazolylpropanol Ligands with Metal Ions

The structural diversity of metal complexes derived from 1,2,4-triazole ligands is largely due to the variety of coordination modes the triazole ring can adopt. researchgate.netwikipedia.org The presence of three nitrogen atoms provides multiple binding sites, and the specific mode of coordination is influenced by factors such as the substituents on the triazole ring, the nature of the metal ion, and the reaction conditions. rsc.org

Monodentate and Multidentate Coordination

1,2,4-triazole-based organic compounds are widely utilized as ligands and can coordinate in a monodentate fashion. researchgate.net However, the incorporation of the propanol (B110389) side chain in this compound creates the potential for multidentate coordination. The ligand can act as a bidentate N,O-chelate, coordinating to a metal center through one of the triazole nitrogen atoms and the oxygen atom of the alcohol group. Other substituted triazoles, such as those with thiol and amine groups, have been shown to act as bidentate ligands, coordinating through sulfur and nitrogen atoms. nih.gov

Bridging Ligand Architectures

A key feature of 1,2,4-triazoles in coordination chemistry is their ability to act as bridging ligands, linking two or more metal centers. researchgate.net This bridging capability is fundamental to the construction of polynuclear complexes and coordination polymers, including metal-organic frameworks (MOFs). nih.govmdpi.com The triazole ring can bridge metal ions in several ways, most commonly through the N1 and N2 atoms or the N1 and N4 atoms, leading to the formation of extended one-, two-, or three-dimensional networks.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazolylpropanol ligands generally involves the reaction of the ligand with a metal salt in a suitable solvent system. nih.gov The resulting complexes are then characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, FTIR and UV-visible spectroscopy, and elemental analysis to determine their structure and properties. nih.govnih.govekb.eg

Formation of Transition Metal Complexes (e.g., Cobalt, Rhodium, Iridium, Palladium, Ruthenium, Aluminum, Zinc)

A wide range of transition metals have been successfully coordinated with 1,2,4-triazole-based ligands, leading to complexes with diverse geometries and potential applications.

Cobalt (Co): Cobalt(II) complexes with Schiff bases derived from 1,2,4-triazole have been synthesized and characterized, often exhibiting octahedral geometries. ekb.eg

Rhodium (Rh) and Iridium (Ir): The coordination chemistry of rhodium and iridium with triazole-containing ligands is extensive, particularly in the field of organometallics. rsc.org Cationic iridium complexes with substituted 1,2,4-triazole ligands have been developed for their photophysical properties, with applications in organic light-emitting diodes (OLEDs). acs.orgnih.govnih.gov These complexes often involve cyclometalation, where the ligand coordinates through both a nitrogen atom and a carbon atom. acs.org

Palladium (Pd): Palladium(II) complexes featuring triazole-based ligands have been investigated, notably for their catalytic activity. nih.govacs.org For instance, a Pd(II) complex with a bis(1,2,3-triazolyl-pyridine) ligand demonstrated high efficacy as a catalyst in Suzuki-Miyaura coupling reactions. rsc.org

Ruthenium (Ru): Ruthenium complexes incorporating triazole ligands are of interest for their catalytic and photochemical properties. rsc.orgnih.gov Studies on Ru(II) complexes with flexible 1,2,3-triazole-based ligands have revealed intriguing photochemical ligand release mechanisms. acs.org

Aluminum (Al): While less common than transition metals, aluminum complexes are relevant in various catalytic processes. Information on aluminum complexes specifically with this compound is not widely available in the reviewed literature, which focuses predominantly on transition metals.

Zinc (Zn): Zinc(II) is frequently used to construct coordination complexes with 1,2,4-triazole derivatives. rsc.org These complexes range from simple mononuclear species to complex three-dimensional frameworks. nih.govmdpi.com For example, zinc(II) has been shown to coordinate with two monodentate triazole ligands and two halide ions in a tetrahedral geometry, with the resulting complexes forming 3D frameworks through hydrogen bonding. nih.gov

Table 2: Examples of Transition Metal Complexes with Triazole-Based Ligands

| Metal Ion | Ligand Type | Observed Geometry/Structure | Application/Feature | Reference |

|---|---|---|---|---|

| Zinc(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | Discrete mononuclear | Supramolecular architecture | nih.govmdpi.com |

| Iridium(III) | 5-phenyl-1H-1,2,4-triazole type | Cyclometalated, octahedral | Blue-shifted emission for OLEDs | acs.org |

| Palladium(II) | Phosphino-1,2,3-triazole | Square planar | Suzuki-Miyaura cross-coupling | nih.govacs.org |

| Ruthenium(II) | Triazenide with N-heterocyclic moiety | Four-membered chelate ring | Catalytic reduction of nitroarenes | nih.gov |

| Cobalt(II) | Schiff base of 1,2,4-triazole | Octahedral | Coordination chemistry study | ekb.eg |

| Rhodium(III) | 1-(2-pyridyl)-1,2,3-triazole | N,N chelation with C-H activation | Homo- and heterobimetallic complexes | acs.org |

Stereochemistry and Geometry of Coordination Complexes

This section would have required detailed crystallographic data from X-ray diffraction studies of metal complexes of this compound. Such data is essential for determining the precise three-dimensional arrangement of the ligands around the central metal ion. Key parameters that would have been presented in a data table include:

Coordination Number: The number of donor atoms from the ligand(s) bonded to the metal center.

Coordination Geometry: The spatial arrangement of the ligands, such as octahedral, tetrahedral, or square planar.

Bond Lengths: The distances between the metal ion and the coordinating nitrogen atoms of the triazole ring and the oxygen atom of the propanol group.

Bond Angles: The angles between the coordinated atoms, which define the geometry of the complex.

Isomerism: The potential for geometric (cis/trans) or optical isomers depending on the coordination environment and the number of ligands.

Without experimental crystal structures for complexes of this compound, any discussion on these stereochemical and geometric features would be speculative and based on analogies to related, but distinct, compounds. For instance, studies on ligands like 3-amino-1H-1,2,4-triazole-5-carboxylic acid show varied coordination modes and geometries, but these cannot be directly extrapolated to the title compound due to the different substituent effects. mdpi.com

Self-Assembly and Supramolecular Chemistry with Triazolylpropanol Ligands

The self-assembly of coordination complexes into larger, ordered supramolecular architectures is governed by non-covalent interactions. For this compound complexes, this section would have explored:

Hydrogen Bonding: The role of the hydroxyl group of the propanol tail and the uncoordinated nitrogen atoms of the triazole ring in forming intermolecular hydrogen bonds. These interactions are crucial in directing the assembly of the complexes into one-, two-, or three-dimensional networks.

π-π Stacking: The potential for stacking interactions between the aromatic triazole rings of adjacent complexes, which can further stabilize the supramolecular structure.

While the general principles of supramolecular chemistry involving triazole ligands are understood, the specific interplay of these forces in complexes of this compound remains uninvestigated in the available literature. Research on related systems, such as those involving 3-(1H-1,2,4-triazol-1-yl)benzoic acid, demonstrates the formation of 3D supramolecular frameworks through hydrogen bonding and π-π stacking, highlighting the potential for rich supramolecular chemistry in this class of compounds. researchgate.net However, the specific contribution of the propanol moiety is undocumented.

Catalytic Applications of 1,2,4 Triazolylpropanol Metal Complexes

Catalytic Activity in Organic Transformations

The coordination of 1,2,4-triazolylpropanol ligands to transition metals creates complexes capable of catalyzing a diverse array of chemical reactions. The presence of both a "hard" oxygen donor from the alcohol and "softer" nitrogen donors from the triazole ring allows these ligands to stabilize metal centers in various oxidation states, a key feature for catalytic cycles.

Complexes derived from 1,2,4-triazole (B32235) ligands have demonstrated significant activity in catalytic oxidation reactions. For instance, molybdenum(VI) oxide hybrid materials that incorporate 1,2,4-triazole ligands have been shown to effectively promote the oxidative dehydrogenation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net These types of catalysts are often valued for their potential selectivity and efficiency under milder conditions compared to stoichiometric oxidants. researchgate.net

Heterometallic complexes are also being explored for their cooperative effects in catalysis. nih.gov For example, Ru-Pt and Os-Cr complexes have been investigated for the oxidation of alcohols and alkenes using molecular oxygen as the ultimate oxidant. nih.gov In these systems, one metal center can activate the organic substrate while the other activates the oxidizing agent, potentially leading to enhanced reaction rates and selectivity. nih.gov The mechanism often involves the initial coordination of the alcohol to a metal center, followed by steps like β-hydride elimination to yield the oxidized product. nih.gov

| Catalyst System | Substrate | Oxidant | Product | Key Finding | Reference |

| Molybdenum(VI) oxide with 1,2,4-triazole ligands | Benzyl alcohol | - | Benzaldehyde | The hybrid solid promotes oxidative dehydrogenation. | researchgate.net |

| (dppe)Pt(µ3-S)2{Ru(N)Me2}2 | Alcohols, Alkenes | O2 | Aldehydes/Ketones, Epoxides | The Ru-Pt complex acts as a catalyst for oxidation with molecular oxygen. | nih.gov |

| [N(n-Bu)4][Os(N)(CH2SiMe3)2(µ-O)2CrO2] | Alcohols | O2 | Aldehydes/Ketones | The mechanism involves initial alcohol coordination at the osmium center. | nih.gov |

Metal complexes featuring triazole-based ligands are effective catalysts for the transfer hydrogenation of carbonyl compounds, a safer and more convenient alternative to methods requiring high-pressure molecular hydrogen. acs.org Ruthenium(II) complexes bearing triazole ligands have shown exceptional efficiency in reducing a wide range of ketones and aldehydes to their corresponding alcohols. acs.orgresearchgate.net

These reactions often utilize simple alcohols, such as isopropanol (B130326) or even ethanol (B145695), as both the solvent and the hydrogen donor, representing a greener and more sustainable approach. researchgate.net The choice of the ligand is critical, as it influences the stability and activity of the metal complex. acs.org For example, air-stable Ru(II) complexes with bidentate or tridentate triazole-based ligands have been successfully employed under aerobic conditions, demonstrating broad substrate tolerance. acs.orgresearchgate.net The activity of these catalytic systems is also often dependent on the presence of a base. researchgate.net

| Catalyst | Substrate | Hydrogen Donor | Base | Conditions | Conversion/Yield | Reference |

| Ru(II) complex with triazole-based tridentate ligand (C-2) | 4-Bromoacetophenone | Ethanol | K2CO3 | 80 °C, 24 h | 99% | researchgate.net |

| Ru(II) complex with triazole-based tridentate ligand (C-2) | Acetophenone | Ethanol | K2CO3 | 80 °C, 24 h | 99% | researchgate.net |

| Ru(II) complex with triazole-based tridentate ligand (C-2) | 4-Methoxyacetophenone | Ethanol | K2CO3 | 80 °C, 24 h | 99% | researchgate.net |

| Iron (II) complexes with chiral PNNP-type ligands | Ketones | Isopropanol | None | Room Temp. | Good (up to 98% ee) | acs.org |

The Sonogashira and Suzuki-Miyaura reactions are powerful tools for forming carbon-carbon bonds, and palladium complexes are the most common catalysts. rsc.orgnih.gov The ligand system plays a crucial role in the efficacy of these catalysts. Palladium complexes featuring N-heterocyclic carbene (NHC) ligands derived from the 1,2,4-triazole core have been developed and shown to be highly efficient catalysts for the Suzuki-Miyaura cross-coupling reaction. rsc.org

These Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complexes are not inferior in activity to commercially available catalysts. rsc.org They have been successfully used to couple various aryl bromides with phenylboronic acid in good to excellent yields. rsc.org The use of triazole-based ligands highlights their versatility in stabilizing transition metal catalysts for a broad range of important organic syntheses. nih.govfree.fr

| Catalyst | Reaction Type | Substrates | Solvent | Yield | Key Finding | Reference |

| Pd-PEPPSI complex with 1,4-dibutyl-1,2,4-triazol-3-ylidene ligand | Suzuki-Miyaura | 4-Bromoacetophenone + Phenylboronic acid | Propan-2-ol | 98% | Efficient catalysis with a 1,2,4-triazole-based NHC ligand. | rsc.org |

| Pd-PEPPSI complex with 1,4-dibutyl-1,2,4-triazol-3-ylidene ligand | Suzuki-Miyaura | 4-Bromotoluene + Phenylboronic acid | Propan-2-ol | 96% | High yields for various aryl bromides. | rsc.org |

| Pd(II)-PTATAD/TiO2 | Suzuki-Miyaura | Iodobenzene + Phenylboronic acid | - | - | A heterogenized catalyst system for C-C coupling. | scite.ai |

The copolymerization of carbon dioxide (CO2) with epoxides like cyclohexene (B86901) oxide (CHO) is a significant process for CO2 fixation and the production of valuable polycarbonates. This transformation is typically catalyzed by metal complexes. While a variety of ligands such as Schiff bases and phenolate (B1203915) derivatives are commonly employed, the fundamental principles of catalysis rely on the metal center's ability to coordinate and activate both the epoxide and CO2. nih.gov

Catalytic systems based on chromium, iron, and cobalt have been extensively studied. nih.gov For example, trinuclear chromium complexes with Schiff base ligands show high activity for the ring-opening copolymerization (ROCOP) of CO2 and CHO, yielding poly(cyclohexene carbonate) (PCHC). Similarly, amine triphenolate iron(III) complexes can catalyze the ring-opening polymerization of CHO or, in a two-component system with a co-catalyst, the reaction of CHO with CO2 to form cyclic carbonates with high selectivity. researchgate.netnih.gov The activity and selectivity of these systems are highly dependent on factors like the metal, ligand structure, co-catalyst, temperature, and CO2 pressure. researchgate.net

| Catalyst System | Monomers | Product | Activity/Selectivity | Conditions | Reference |

| Trinuclear Cr(III) Schiff base complex + PPNN3 | CO2 + CHO | Poly(cyclohexene carbonate) | TOF: 419 h⁻¹, 85% PCHC selectivity | Mild conditions | |

| Amine triphenolate Fe(III) complex (C4) + TBAB | CO2 + CHO | cis-Cyclic carbonate | 80% CHO conversion, >99% selectivity | 100 °C, 3 MPa CO2, 16 h | nih.gov |

| Salen Co(III) acetate (B1210297) complex + [PPN]Cl | CO2 + CHO | Poly(cyclohexene carbonate) | High activity and selectivity | - | |

| Ti(IV) amino-tris(phenolate) complex + PPNCl | CO2 + CHO | Poly(cyclohexene carbonate) | TOF: ~60 h⁻¹, >90% carbonate linkages | 80 °C, 40 bar CO2 | researchgate.net |

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic systems. For complexes involving 1,2,4-triazole derivatives, mechanistic studies suggest the active participation of the ligand in the catalytic cycle. In the oxidation of alcohols by some heterometallic complexes, the proposed mechanism involves the initial coordination of the alcohol to one metal center, followed by proton transfer and β-hydrogen elimination. nih.gov

In transfer hydrogenation reactions, a plausible mechanism involves the formation of a metal-hydride intermediate. Spectrometric experiments can be used to trap intermediates and elucidate the catalytic pathway. For 1,2,4-triazole-based catalysts, computational studies, such as molecular orbital calculations, have been used to understand the bonding between the metal and the triazolato ligand. These studies indicate that an η²-coordination mode (where two nitrogen atoms of the triazole ring bind to the metal) can be more stable than an η¹-coordination mode, which has implications for the structure of the active catalytic species and transition states. acs.org

Homogeneous versus Heterogeneous Catalysis with 1,2,4-Triazolylpropanol Derivatives

Catalysts derived from 1,2,4-triazolylpropanol can be employed in both homogeneous and heterogeneous systems, each offering distinct advantages.

Homogeneous catalysis , where the catalyst is dissolved in the reaction medium, offers high activity and selectivity due to the well-defined nature and accessibility of the catalytic sites. The electronic and steric properties of homogeneous catalysts can be finely tuned by modifying the ligand structure, allowing for optimization of the catalytic process.

Heterogeneous catalysis , in which the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), provides significant practical benefits. The primary advantages are the ease of separation of the catalyst from the product mixture and the potential for catalyst recycling, which can reduce costs and prevent metal contamination in the final product. For example, 1,2,4-triazine (B1199460) ligands functionalized onto silica (B1680970) have been shown to be effective and recyclable catalysts for copper-catalyzed azide-alkyne cycloadditions (CuAAC). While this involves a triazine, the principle of immobilizing N-heterocyclic ligands onto solid supports is directly applicable to 1,2,4-triazolylpropanol derivatives to create robust, reusable heterogeneous catalysts.

Impact of Ligand Structure on Catalyst Performance and Selectivity

The performance and selectivity of metal complexes in catalysis are intricately linked to the structure of their coordinating ligands. In the context of complexes derived from 1,2,4-triazolylpropanol and its analogs, modifications to the ligand framework can profoundly influence the catalytic outcomes. These changes are primarily governed by the interplay of steric and electronic effects, which alter the environment around the metal center and, consequently, its reactivity.

The rational design of ligands is a cornerstone of modern catalyst development. By systematically modifying the ligand structure, it is possible to fine-tune the catalytic properties of the resulting metal complex to achieve desired activity and selectivity for a specific transformation. Key structural aspects of 1,2,4-triazolylpropanol-type ligands that can be varied include the nature and position of substituents on the triazole ring and the length and substitution of the propanol (B110389) backbone.

Steric Effects:

The steric bulk of the ligand plays a critical role in determining the accessibility of the metal center to substrates. An increase in steric hindrance around the metal can favor the coordination of smaller substrates, thereby enhancing selectivity. For instance, in reactions with multiple potential coordination sites on the substrate, a sterically demanding ligand can direct the substrate to bind in a specific orientation, leading to high regioselectivity.

Electronic Effects:

The electronic properties of the ligand, modulated by the presence of electron-donating or electron-withdrawing groups, directly impact the electron density at the metal center. This, in turn, influences the metal's Lewis acidity and its ability to participate in oxidative addition and reductive elimination steps, which are fundamental to many catalytic cycles.

Electron-donating groups (e.g., alkyl, alkoxy) on the triazole ring increase the electron density on the metal center. This can enhance the metal's nucleophilicity and facilitate oxidative addition steps. In some cases, increased electron density can also lead to stronger binding of the ligand and a more stable catalyst.

Electron-withdrawing groups (e.g., halides, nitro groups) decrease the electron density on the metal center, making it more electrophilic. This can be advantageous in reactions where the activation of an electron-rich substrate is the rate-determining step.

The interplay of these electronic effects can be systematically studied to optimize catalyst performance. For example, a study on nickel(II) complexes with tridentate ligands demonstrated that the introduction of an electron-donating methyl group on the aryl ring of the ligand increased the electron density at the Ni(II) center. mdpi.com This facilitated the oxidation to the catalytically active Ni(III) species, leading to enhanced performance in electrocatalytic water oxidation. mdpi.com

Impact on Selectivity:

The selectivity of a catalyst—be it chemo-, regio-, or stereoselectivity—is highly sensitive to the ligand structure. In asymmetric catalysis, for instance, chiral ligands are employed to create a chiral environment around the metal center, which can lead to the preferential formation of one enantiomer of the product over the other. Chiral bis-1,2,4-triazolium salts have been synthesized and their corresponding rhodium(I) biscarbene complexes have shown promise in asymmetric hydrogenation reactions, yielding enantioselectivities of up to 61% ee. researchgate.net

The following table summarizes the general influence of ligand properties on catalytic performance:

| Ligand Property | Effect on Metal Center | Potential Catalytic Consequence |

| Increased Steric Bulk | - Hinders substrate approach- Can enforce specific coordination geometry | - May decrease overall activity- Can increase regioselectivity or stereoselectivity |

| Decreased Steric Bulk | - Facilitates substrate access | - May increase overall activity- Can decrease selectivity |

| Electron-Donating Groups | - Increases electron density- Enhances metal nucleophilicity | - May accelerate oxidative addition- Can improve catalyst stability |

| Electron-Withdrawing Groups | - Decreases electron density- Enhances metal electrophilicity | - May accelerate reactions involving nucleophilic substrates- Can influence reductive elimination steps |

It is important to note that the effects of ligand modifications are often not straightforward and can be highly dependent on the specific metal, substrate, and reaction conditions. Therefore, a combination of experimental screening and computational modeling is often employed to elucidate the complex structure-activity relationships and to guide the design of more efficient and selective catalysts. While specific data on the catalytic applications of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol metal complexes is not extensively available in the reviewed literature, the principles derived from related 1,2,4-triazole systems provide a valuable framework for predicting and understanding their potential catalytic behavior.

Biological and Medicinal Chemistry Research of 3 1h 1,2,4 Triazol 1 Yl Propan 1 Ol and Its Analogs

Antimicrobial and Antifungal Activities of 1,2,4-Triazolylpropanol Derivatives

The 1,2,4-triazole (B32235) nucleus is a key pharmacophore in a variety of clinically significant antifungal drugs. nih.gov The development of derivatives based on the 1,2,4-triazolylpropanol scaffold is a focal point of research aimed at discovering new antimicrobial agents with improved efficacy, a broader spectrum of activity, and the ability to combat drug-resistant pathogens. nih.govresearchgate.net

Spectrum of Activity Against Bacterial and Fungal Pathogens

Derivatives of 1,2,4-triazolylpropanol have demonstrated a wide range of activity against various pathogenic microbes. While their antifungal properties are generally more pronounced, many analogs also exhibit significant antibacterial effects. researchgate.netnih.gov The spectrum includes activity against both Gram-positive and Gram-negative bacteria, as well as a diverse array of fungal species. sci-hub.senih.gov

For instance, certain novel 1H-1,2,4-triazolyl derivatives have shown potent activity against fungal strains such as Aspergillus versicolor, Aspergillus ochraceus, Aspergillus niger, and Trichoderma viride. researchgate.netnih.gov In the same studies, these compounds also demonstrated antibacterial action against Pseudomonas fluorescens, which was found to be particularly sensitive, and the plant pathogen Xanthomonas campestris, which was more resistant. researchgate.netnih.govbg.ac.rs Other research has highlighted the efficacy of different triazole series against bacteria like Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, and various pathogens including Enterobacter aerogenes and Enterococcus faecalis. nih.govnih.govmdpi.commdpi.com

However, the activity can be selective. One study found that a series of Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol were effective against Microsporum gypseum and Staphylococcus aureus, but showed no positive results against Candida albicans, Aspergillus niger, or Escherichia coli. nih.gov This highlights the variability in the spectrum of activity depending on the specific structural modifications of the triazole core.

Table 1: Spectrum of Activity for Selected 1,2,4-Triazole Derivatives

| Pathogen Type | Species | Activity Noted |

| Fungus | Aspergillus niger | Active researchgate.netnih.gov / Inactive nih.gov |

| Aspergillus versicolor | Active researchgate.netnih.gov | |

| Aspergillus ochraceus | Active researchgate.netnih.gov | |

| Trichoderma viride | Active researchgate.netnih.gov | |

| Penicillium funiculosum | Active researchgate.netnih.gov | |

| Penicillium ochrochloron | Active researchgate.netnih.gov | |

| Candida albicans | Active researchgate.net / Inactive nih.gov | |

| Microsporum gypseum | Active nih.gov | |

| Gram-positive Bacteria | Staphylococcus aureus | Active nih.govnih.govmdpi.com |

| Bacillus subtilis | Active nih.govbg.ac.rsmdpi.com | |

| Enterococcus faecalis | Active mdpi.com | |

| Micrococcus luteus | Active nih.gov | |

| Gram-negative Bacteria | Pseudomonas fluorescens | Active researchgate.netnih.govbg.ac.rs |

| Escherichia coli | Active nih.gov / Inactive nih.gov | |

| Xanthomonas campestris | Active (Resistant) researchgate.netnih.govbg.ac.rs | |

| Enterobacter aerogenes | Active mdpi.com |

Specific Examples (e.g., Fluconazole (B54011) Analogs)

A significant area of research involves the modification of existing antifungal drugs like fluconazole to create novel analogs with enhanced properties. The core structure of fluconazole, which features a 1,3-bis-triazole-2-propanol backbone, serves as a template for these new designs.

One approach involves designing a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. nih.gov In these analogs, one of the triazole rings of fluconazole is replaced by various substituted side chains, often containing a piperazine (B1678402) group, to interact with the target enzyme and improve physicochemical properties. nih.govjlu.edu.cn Another study synthesized a series of 1,3-bis-1,2,3-triazol-1-yl-propan-2-ol based compounds as fluconazole analogs. researchgate.net Within this series, compounds 1 and 6 demonstrated the best antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC80) value of 0.5 μg/mL. researchgate.net

Further innovation is seen in the development of triazole alcohol derivatives that are active against fluconazole-resistant isolates. nih.gov For example, compounds 7b and 7e from one study showed significant activity against such resistant species. nih.govresearchgate.net Another novel design replaced one of the triazolyl moieties of fluconazole with a 4-amino-3-mercapto-1,2,4-triazole motif. researchgate.net This led to the creation of new triazole alcohols, among which compound 10h was identified as a particularly potent antifungal agent against several pathogenic fungi. researchgate.net

Table 2: Examples of 1,2,4-Triazolylpropanol Analogs and Their Antifungal Activity

| Compound/Series | Structural Modification | Key Finding |

| Compounds 1 and 6 | Fluconazole analog with a substituted 1,2,3-triazole ring. | Exhibited the best activity against Candida albicans (MIC80 = 0.5 μg/mL). researchgate.net |

| Compounds 7b and 7e | Triazole alcohol derivatives. | Showed activity against fluconazole-resistant species. nih.govresearchgate.net |

| Compound 10h | Fluconazole analog with one triazole replaced by a 4-amino-3-mercapto-1,2,4-triazole motif. | Displayed potent activity against a range of pathogenic fungi. researchgate.net |

| PC945 | Novel triazole with a structure allowing for nasal administration. | Potent and broad-spectrum activity against azole-susceptible and resistant A. fumigatus. nih.gov |

Mechanisms of Action: Enzyme Inhibition (e.g., CYP51, MurB) and Membrane Disruption

The primary mechanism of action for the antifungal activity of 1,2,4-triazole derivatives is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51, also known as Erg11p). nih.govnih.govfrontiersin.org This enzyme is crucial in the fungal biosynthetic pathway for ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.net The triazole ring's nitrogen atom (specifically N4) binds to the heme iron atom within the active site of CYP51. nih.govyoutube.com This binding action blocks the demethylation of lanosterol, which is a precursor to ergosterol. nih.gov The inhibition of this step leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors. frontiersin.orgnih.gov This disruption in sterol composition alters the structure and function of the fungal plasma membrane, impairing its integrity and fluidity, which ultimately inhibits fungal growth. frontiersin.orgsymbiosisonlinepublishing.com

For their antibacterial activity, a different mechanism has been proposed for some triazole derivatives. Molecular docking studies suggest that the antibacterial action may involve the inhibition of the MurB enzyme. researchgate.netnih.govtandfonline.com MurB is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. tandfonline.comtandfonline.com By effectively inhibiting this enzyme, these compounds block cell wall formation, leading to bacterial cell death. tandfonline.comtandfonline.com

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial efficacy of 1,2,4-triazolylpropanol derivatives. Research has identified several key structural features that are essential for potent activity.